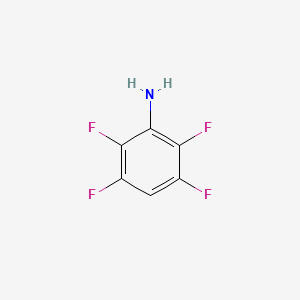

2,3,5,6-Tetrafluoroaniline

Descripción general

Descripción

2,3,5,6-Tetrafluoroaniline is an organic compound with the molecular formula C6H3F4N. It is a derivative of aniline where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,3,5,6-Tetrafluoroaniline can be synthesized through various methods. One common approach involves the fluorination of aniline derivatives. For instance, the reaction of aniline with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic fluorination of aniline using hydrogen fluoride (HF) in the presence of a catalyst like antimony pentachloride (SbCl5). This method is preferred due to its efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 2,3,5,6-Tetrafluoroaniline undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form corresponding amines or other reduced products using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Nucleophilic Substitution: Substituted anilines or thiophenols.

Oxidation: Nitro derivatives.

Reduction: Amines or other reduced forms.

Aplicaciones Científicas De Investigación

2,3,5,6-Tetrafluoroaniline has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It serves as a precursor for the synthesis of fluorinated drugs and diagnostic agents.

Mecanismo De Acción

The mechanism of action of 2,3,5,6-tetrafluoroaniline involves its interaction with molecular targets through its amino group and fluorine atoms. The presence of fluorine atoms enhances its electron-withdrawing properties, making it a reactive intermediate in various chemical reactions. The compound can form hydrogen bonds and other interactions with biological molecules, influencing its activity and applications .

Comparación Con Compuestos Similares

2,3,4,5,6-Pentafluoroaniline: This compound has an additional fluorine atom compared to 2,3,5,6-tetrafluoroaniline, making it more electron-withdrawing and reactive.

2,4,6-Trifluoroaniline: With fewer fluorine atoms, this compound is less electron-withdrawing and has different reactivity patterns.

Uniqueness: this compound is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. This makes it a versatile intermediate for various synthetic applications .

Propiedades

IUPAC Name |

2,3,5,6-tetrafluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSWJTZNOXMMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220259 | |

| Record name | 2,3,5,6-Tetrafluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-17-4 | |

| Record name | 2,3,5,6-Tetrafluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrafluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 700-17-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-Tetrafluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrafluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-Tetrafluoroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6G8W27VFU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

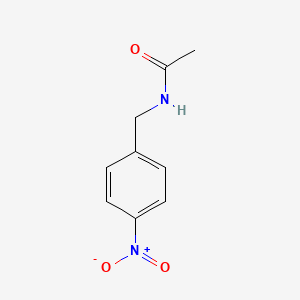

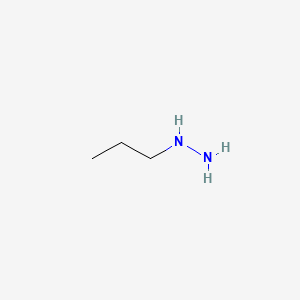

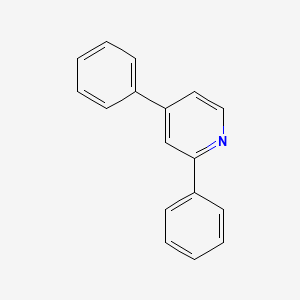

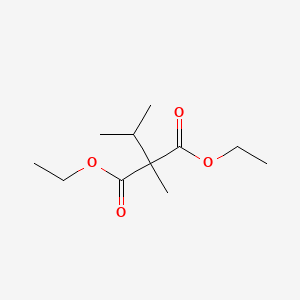

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

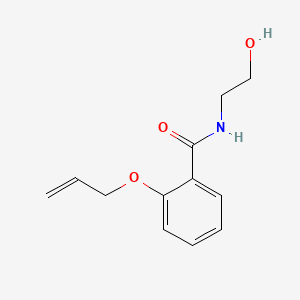

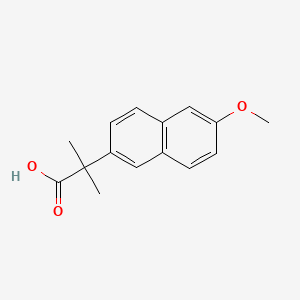

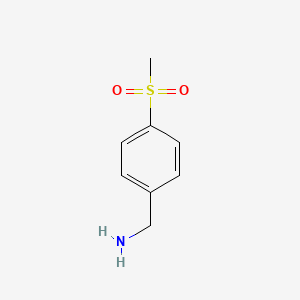

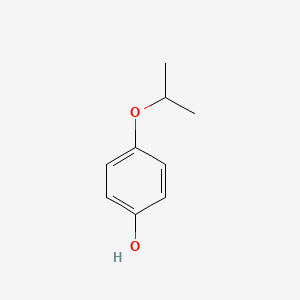

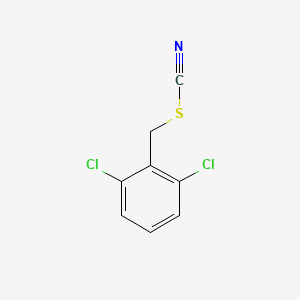

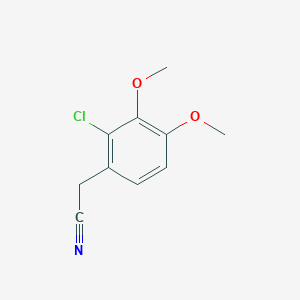

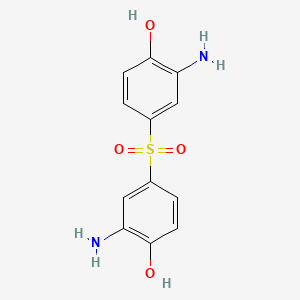

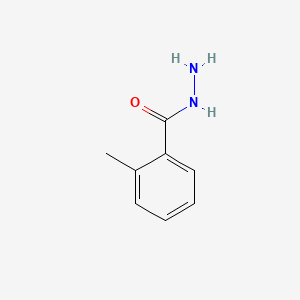

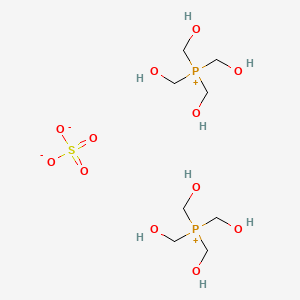

Feasible Synthetic Routes

Q1: What makes the electrochemical behavior of poly(2,3,5,6-tetrafluoroaniline) (PTFANI) unique compared to the non-fluorinated polyaniline (PANI)?

A1: Unlike the conductive PANI, PTFANI exhibits poor conductivity. [] This difference stems from the presence of four fluorine atoms in PTFANI, which exert electron-withdrawing effects. These effects hinder the oxidation of the emeraldine form to the pernigraniline form, a transition essential for high conductivity in PANI. [] Additionally, PTFANI displays distinct redox behaviors depending on the pH. At pH levels below 1.85, PTFANI undergoes anion insertion at the protonated imine sites during electrochemical processes, as evidenced by electrochemical quartz crystal microbalance (EQCM) and X-ray photoelectron spectroscopy (XPS) measurements. [] This behavior contrasts with PANI, which exhibits a higher ratio of perchlorate anion insertion per aniline unit. At pH values above 1.85, PTFANI demonstrates proton involvement during the transition between its leucoemeraldine and emeraldine base forms, without any anion uptake. []

Q2: How does the structure of this compound influence its reactivity in nucleophilic aromatic substitution reactions?

A2: The four fluorine atoms in this compound significantly enhance its reactivity towards nucleophilic aromatic substitution. [, ] This heightened reactivity is attributed to the strong electron-withdrawing nature of fluorine. By withdrawing electron density from the aromatic ring, the fluorine atoms activate the ring towards attack by nucleophiles, such as ammonia. Furthermore, the specific positioning of the fluorine atoms, leaving the 1 and 4 positions unsubstituted, directs the nucleophilic attack predominantly to these positions. [] This selectivity allows for the controlled synthesis of specific isomers, such as 4-chloro-2,3,5,6-tetrafluoroaniline and 2-chloro-3,4,5,6-tetrafluoroaniline, which are valuable intermediates for further chemical transformations. []

Q3: Can PTFANI be used in electronic devices despite its low conductivity?

A3: Despite its inherent low conductivity, PTFANI can be incorporated into electronic devices by creating heterojunctions with highly conductive materials. [] For instance, combining PTFANI with lutetium bisphthalocyanine (LuPc2) forms a double-lateral heterojunction. [] This structure leverages the unique properties of both materials, allowing for enhanced functionality. Specifically, this heterojunction exhibits promising ammonia sensing capabilities, even in humid environments, demonstrating its potential for applications like air quality monitoring. []

Q4: How does the incorporation of this compound as a comonomer influence the properties of copolymers?

A4: Incorporating this compound as a comonomer in polymerization reactions significantly impacts the copolymer's properties, particularly its electrical and optical characteristics. [] The electron-withdrawing nature of the tetrafluoroaniline unit influences the electron density along the polymer chain, affecting its conductivity. [] Studies show that the absorption wavelengths of the copolymers in solution, as well as the electrochemical oxidation and reduction potentials of their cast films, are influenced by the electronic nature of the comonomer used alongside this compound. []

Q5: Can this compound be used to synthesize organometallic complexes?

A6: Yes, this compound can react with suitable organometallic precursors to form stable complexes. [] For example, it can be used to synthesize a bis(amido)tin(IV) porphyrin complex through a ligand exchange reaction with a preformed tin porphyrin complex. [] This demonstrates the versatility of this compound as a building block in coordination chemistry, opening possibilities for designing new materials with tailored properties.

Q6: How can the nuclear magnetic resonance (NMR) spectroscopy help in understanding the structure of this compound and its derivatives?

A7: NMR spectroscopy, particularly 1H and 19F NMR, is invaluable for characterizing this compound and its derivatives. [, , ] 1H NMR spectroscopy allows for determining the ratio of different monomers in copolymers by analyzing the integration values of the respective proton signals. [] In the case of hydrosilylated fluorinated phenoxy-imine ligands, 1H, 13C, and 29Si NMR provide detailed structural information about the silylated products, confirming the successful incorporation of the silyl group and its position on the ligand. [] Additionally, 19F NMR spectroscopy, combined with 1H-{19F} double resonance experiments, allows for the precise determination of the magnitudes and relative signs of the H-F and F-F coupling constants in this compound, providing valuable insights into its electronic structure. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Dimethylamino)methyl]-4-ethylbenzenol](/img/structure/B1293726.png)